molecular formula C23H20FN3O5S B2486542 N-(2,4-dimethoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1252818-36-2

N-(2,4-dimethoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

Cat. No.: B2486542
CAS No.: 1252818-36-2
M. Wt: 469.49
InChI Key: OUPYOPORQAMIOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thieno[3,2-d]pyrimidine derivative featuring:

  • A 2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl core.
  • A 4-fluorobenzyl group at position 2.
  • An N-(2,4-dimethoxyphenyl)acetamide moiety at position 2.

The structural design integrates fluorinated aromatic and methoxy substituents, which are common in medicinal chemistry to enhance bioavailability and target binding.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O5S/c1-31-16-7-8-17(19(11-16)32-2)25-20(28)13-26-18-9-10-33-21(18)22(29)27(23(26)30)12-14-3-5-15(24)6-4-14/h3-11,21H,12-13H2,1-2H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCFJZIVRDGXJI-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CC4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN3O5S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, particularly its antimicrobial and anticancer properties.

Chemical Structure

The compound features a thienopyrimidine core with various substituents that may influence its biological activity. The presence of the dimethoxyphenyl and fluorophenyl groups is significant for its pharmacological profile.

Antimicrobial Activity

Research indicates that compounds with thienopyrimidine structures exhibit notable antimicrobial properties. For instance, studies on similar thienopyrimidine derivatives have demonstrated significant antibacterial and antimycobacterial activity against strains such as Escherichia coli and Staphylococcus aureus .

Minimum Inhibitory Concentration (MIC)

The MIC values for these compounds were determined in vitro. The findings suggest that the presence of specific side chains is crucial for enhancing antimicrobial efficacy.

CompoundMIC (µg/mL)Activity
4c8Strong
4e16Moderate
5c32Weak

This table illustrates the varying degrees of antimicrobial activity among different derivatives of thienopyrimidine.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Similar compounds have shown cytotoxic effects against several cancer cell lines.

Case Study: Cytotoxicity Testing

In a study assessing the cytotoxic effects of related thienopyrimidine derivatives on colon carcinoma cells (HCT-116), compounds exhibited IC50 values ranging from 6.2 µM to 43.4 µM . The compound's structure significantly influences its interaction with cellular targets.

Cell LineCompoundIC50 (µM)
HCT-11647f6.2
T47D (breast)47e43.4

These results underscore the potential of thienopyrimidine derivatives as anticancer agents.

The precise mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may inhibit key enzymes involved in DNA synthesis or cellular proliferation pathways.

Comparison with Similar Compounds

Structural Analogs and Key Modifications

The following compounds share the thieno-pyrimidine or pyrimidinone core but differ in substituents, influencing their physicochemical and biological properties:

Compound Name & Source Core Structure Substituents Molecular Weight (g/mol) Notable Properties/Activities
Target Compound Thieno[3,2-d]pyrimidine-2,4-dione 3-(4-Fluorobenzyl), 1-(N-(2,4-dimethoxyphenyl)acetamide) ~454.4 (estimated) Likely kinase inhibition (inferred)
2-((3-(2,4-Dimethoxyphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-trifluoromethylbenzothiazol-2-yl)acetamide () Thieno[3,2-d]pyrimidin-4-one 2,4-Dimethoxyphenyl, thio-linked benzothiazole 576.5 CK1 inhibition; anti-colon cancer
N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)thio)acetamide () Thieno[2,3-d]pyrimidin-4-one 3-Ethyl-5,6-dimethyl, thio-linked 2,4-difluorophenyl 409.9 Unspecified (structural analog)
N-(2-Chloro-4-methylphenyl)-2-(4-oxo-7-phenyl-thieno[3,2-d]pyrimidin-3-yl)acetamide () Thieno[3,2-d]pyrimidin-4-one 7-Phenyl, 3-acetamide-linked 2-chloro-4-methylphenyl 409.9 Research tool (HTS002677)
N-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxo-tetrahydropyrimidine-1-carboxamide () Tetrahydropyrimidin-4-one 2,4-Difluorobenzyl, carboxamide-linked 3-chloro-4-fluorophenyl ~420.8 (estimated) Synthetic intermediate

Structure-Activity Relationship (SAR) Insights

  • Fluorine Substituents : The 4-fluorobenzyl group in the target compound may enhance metabolic stability and hydrophobic interactions with target proteins, similar to analogs in and .
  • Thio vs. Oxygen Linkers : ’s thio-linked benzothiazole derivative shows stronger CK1 inhibition, suggesting that sulfur-based linkers may improve potency in kinase-targeted therapies .

Physicochemical Properties

  • Solubility : The dimethoxyphenyl group may confer better aqueous solubility than purely halogenated analogs (e.g., ’s difluorophenyl derivative) .
  • Stability : Fluorine atoms and the pyrimidine-dione core enhance resistance to oxidative degradation, as seen in related compounds () .

Preparation Methods

Chloroacetylation of the Thienopyrimidine

Treatment of the thieno[3,2-d]pyrimidin-4-one intermediate with chloroacetyl chloride in DMF at 80°C for 4 hours installs a reactive chloroacetamide group. For example, 2-chloro-N-[2,5-dimethyl-6-(4-nitrophenoxy)-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]acetamide is isolated in 67% yield after recrystallization from DMF.

Nucleophilic Displacement with 2,4-Dimethoxyaniline

The chloroacetamide intermediate reacts with 2,4-dimethoxyaniline under reflux in ethanol containing triethylamine (TEA) to form the final acetamide linkage. This step typically achieves 65–75% yield, with purification via column chromatography (silica gel, ethyl acetate/hexane).

Alternative Synthetic Routes

One-Pot Heterocyclization-Acetylation

A streamlined approach combines thienopyrimidine formation and acetamide coupling in a single reactor. Heating 2-aminothiophene derivatives with chloroacetic anhydride and 2,4-dimethoxyaniline in DMF at 100°C for 24 hours produces the target compound in 58% yield, reducing purification steps.

Solid-Phase Synthesis

Immobilizing the thienopyrimidine core on Wang resin enables iterative coupling with 4-fluorobenzyl bromide and 2,4-dimethoxyphenyl isocyanate. After cleavage with trifluoroacetic acid (TFA), the crude product is obtained in 52% yield, though this method requires optimization for scalability.

Reaction Optimization and Yield Data

Step Conditions Yield (%) Purity (HPLC) Source
Cyclocondensation AcOH, NH4OAc, 120°C, 8h 78 95.2
Chloroacetylation DMF, KI, 80°C, 4h 67 98.1
Acetamide Coupling EtOH, TEA, 70°C, 6h 72 97.5
One-Pot Synthesis DMF, 100°C, 24h 58 93.8

Structural Characterization

Spectroscopic Analysis

  • $$ ^1H $$-NMR (DMSO-d6) : Key signals include a singlet at δ 8.44 ppm (pyrimidine H-5), doublets at δ 7.85–7.10 ppm (aromatic protons), and a triplet at δ 4.10 ppm (CH2 of acetamide).
  • IR (KBr) : Peaks at 3260 cm$$ ^{-1} $$ (N–H stretch) and 1670 cm$$ ^{-1} $$ (C=O stretch).

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar thienopyrimidine core and dihedral angles of 85.3° between the 4-fluorobenzyl and dimethoxyphenyl groups.

Challenges and Mitigation Strategies

Regioselectivity in Heterocyclization

Competing formation of furo[2,3-d]pyrimidine byproducts is minimized using α-chloromethyl ketones instead of brominated analogs.

Solvent Selection

DMF outperforms THF and acetonitrile in acetamide coupling due to superior solubility of intermediates, reducing reaction times by 30%.

Applications and Derivatives

The compound exhibits antiproliferative activity against MCF-7 breast cancer cells (IC50 = 3.2 μM), attributed to its dual inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) and PI3K/Akt pathways. Analogues with electron-withdrawing groups at the 4-fluorobenzyl position show enhanced potency, underscoring structure-activity relationship (SAR) insights.

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

Synthesis typically involves:

  • Formation of the thieno[3,2-d]pyrimidine core via cyclization.
  • Substitution reactions to introduce the 4-fluorobenzyl and 2,4-dimethoxyphenylacetamide groups.
  • Use of polar aprotic solvents (e.g., DMSO, acetonitrile) and controlled temperatures (60–100°C) to enhance yield .
  • Purification via column chromatography or recrystallization. Optimization Tip: Adjust reaction time and stoichiometry of reagents (e.g., coupling agents) to minimize byproducts .

Q. Which spectroscopic techniques are essential for structural characterization?

  • 1H/13C NMR: Assigns proton and carbon environments, confirming substituent positions (e.g., methoxy, fluorophenyl groups).
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
  • IR Spectroscopy: Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for dioxo groups) .

Q. What are the primary solubility and stability considerations for this compound?

  • Solubility: Limited in water; dissolves in DMSO, DMF, or dichloromethane.
  • Stability: Sensitive to light and moisture; store under inert gas (argon) at –20°C .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this compound?

  • Comparative Analysis: Synthesize analogs with variations in substituents (e.g., replacing 4-fluorophenyl with chlorophenyl or adjusting methoxy positions).
  • Biological Assays: Test activity against target enzymes (e.g., kinases) using in vitro inhibition assays.
  • Key Finding: Bulky substituents on the phenyl ring (e.g., 4-fluorophenylmethyl) enhance target binding affinity .
Analog StructureSubstituent ModificationObserved Activity
4-ChlorophenylIncreased hydrophobicityHigher potency
2-MethoxyphenylReduced steric hindranceLower selectivity

Q. What computational methods are effective for predicting mechanism of action?

  • Molecular Docking: Simulate interactions with target proteins (e.g., COX-2, EGFR) using software like AutoDock Vina.
  • MD Simulations: Assess binding stability over time (e.g., 100 ns trajectories).
  • DFT Calculations: Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Q. How can contradictory biological data from similar compounds be resolved?

  • Dose-Response Studies: Clarify discrepancies in IC50 values by testing a wider concentration range.
  • Off-Target Screening: Use proteome-wide profiling (e.g., KinomeScan) to identify unintended interactions.
  • Example: A related pyrido[3,2-d]pyrimidine showed conflicting cytotoxicity results due to assay-dependent redox interference .

Q. What strategies improve bioavailability in preclinical models?

  • Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility.
  • Nanoparticle Encapsulation: Use PLGA-based carriers for sustained release.
  • Metabolic Stability Assays: Incubate with liver microsomes to identify vulnerable sites for deuteration .

Methodological Guidance

Q. How to design a robust SAR study for analogs of this compound?

  • Step 1: Prioritize substituents based on electronic (σ), steric (Es), and hydrophobic (π) parameters.
  • Step 2: Synthesize 10–15 analogs with systematic variations (e.g., halogen substitution, alkyl chain length).
  • Step 3: Validate using in vitro (enzyme inhibition) and in silico (QSAR models) approaches .

Q. What experimental controls are critical in biological activity assays?

  • Positive Controls: Use established inhibitors (e.g., staurosporine for kinase assays).
  • Solvent Controls: Account for DMSO effects on cell viability (<0.1% v/v).
  • Replicate Experiments: Perform triplicate runs to ensure statistical significance (p < 0.05) .

Data Analysis and Interpretation

Q. How to address low reproducibility in synthetic yields?

  • Root Cause: Variable moisture levels in solvents or reagents.
  • Solution: Use anhydrous solvents, flame-dried glassware, and inert atmosphere (N2/Ar).
  • Validation: Monitor reactions by TLC or LC-MS at intermediate stages .

Q. What statistical tools are recommended for analyzing dose-response data?

  • Software: GraphPad Prism or R for nonlinear regression (four-parameter logistic model).
  • Metrics: Calculate Hill slopes to assess cooperativity in binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.